

Application Notes and Protocols for Enzymatic Cycling Assay for NAADP Quantification

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Compound of Interest		
Compound Name:	Nap(4)-ADP	
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Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] It plays a crucial role in a variety of cellular signaling pathways, making it a significant target for drug discovery in areas like cardiovascular disease, neurodegenerative disorders, and metabolic diseases.[2] Accurate quantification of intracellular NAADP levels is essential for understanding its physiological roles and for the development of novel therapeutics targeting NAADP signaling. This document provides a detailed protocol for a highly sensitive enzymatic cycling assay for the quantification of NAADP.

The assay is based on a series of enzymatic reactions that ultimately convert NAADP to a fluorescent or colorimetric signal. The principle involves the initial conversion of NAADP to NADP or NAD, which then enters an enzymatic cycle that results in the accumulation of a detectable product.[3][4] This cycling reaction provides substantial signal amplification, allowing for the detection of NAADP in the nanomolar range.[4][5]

NAADP Signaling Pathways

NAADP-mediated Ca²⁺ signaling is complex and involves multiple organelles and effector proteins. Two primary, non-mutually exclusive, hypotheses describe the mechanism of NAADP action:



- Endo-lysosomal Pathway involving Two-Pore Channels (TPCs): NAADP binds to and activates TPCs, which are ion channels located on the membrane of acidic endo-lysosomes.
 [1] This activation leads to the release of Ca²⁺ from these acidic stores.
 [1] The initial Ca²⁺ release can then be amplified by Ca²⁺-induced Ca²⁺ release from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or IP₃ receptors.
- Endoplasmic Reticulum Pathway involving Ryanodine Receptors (RyRs): Some studies suggest that NAADP can directly or indirectly activate RyRs on the ER, leading to Ca²⁺ release.[1][6] This may involve NAADP binding proteins, such as HN1L/JPT2, that modulate RyR activity.[7]

It is also proposed that NAADP acts as a trigger, initiating a localized Ca²⁺ signal that is then amplified by other Ca²⁺ release mechanisms to generate a global cellular Ca²⁺ signal.[1][6]

Caption: NAADP Signaling Pathways.

Principle of the Enzymatic Cycling Assay

The enzymatic cycling assay for NAADP quantification is a highly sensitive method that involves two main stages:

- Conversion of NAADP to NADP: In the first step, NAADP is specifically converted to NADP.
 One common method utilizes ADP-ribosyl cyclase (ADPRC) from Aplysia californica at an acidic pH in the presence of nicotinamide.[3]
- Enzymatic Cycling and Signal Amplification: The newly formed NADP enters a cycling reaction. In this cycle, glucose-6-phosphate dehydrogenase (G6PDH) reduces NADP to NADPH using glucose-6-phosphate (G6P) as a substrate. Subsequently, diaphorase oxidizes NADPH back to NADP, and in the process, reduces a probe molecule. A commonly used probe is the non-fluorescent resazurin, which is converted to the highly fluorescent resorufin.[3] Each molecule of NADP can go through many cycles, leading to a significant amplification of the signal.[3] The resulting fluorescence is directly proportional to the initial amount of NAADP in the sample.



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